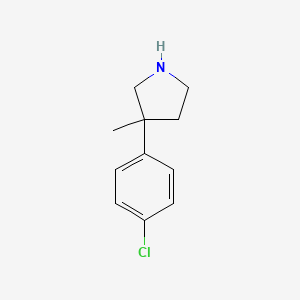
3-(4-Chlorophenyl)-3-methylpyrrolidine
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-methylpyrrolidine, also known as CMP, is an organic compound belonging to the pyrrolidine class of heterocyclic compounds. It is a colorless, odorless, and crystalline solid. CMP is used in a variety of scientific applications, including synthesis, research, and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : A study by B'Bhatt and Sharma (2017) explored the synthesis of novel compounds containing 3-(4-chlorophenyl)-3-methylpyrrolidine. These compounds showed promising in vitro antibacterial and antifungal activities against various strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans (B'Bhatt & Sharma, 2017).
Chemical Synthesis and Structural Studies
Novel Protocols in Chemical Synthesis : Research by D’hooghe, Aelterman, and de Kimpe (2009) developed a novel protocol for preparing 3-amino-2-methylpyrrolidines, which are structurally related to 3-(4-chlorophenyl)-3-methylpyrrolidine. This protocol involved reductive ring closure and O-deprotection techniques (D’hooghe, Aelterman, & de Kimpe, 2009).
X-Ray Diffraction and Molecular Characterization : In 2020, a study by Güiza, Romero Bohórquez, Henao, and Camargo focused on the synthesis of a new compound related to 3-(4-chlorophenyl)-3-methylpyrrolidine and its characterization using X-ray diffraction (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).
Pharmacological Potential
Anticonvulsant Activity : A study by Unverferth et al. (1998) investigated the anticonvulsant activity of compounds structurally similar to 3-(4-chlorophenyl)-3-methylpyrrolidine, revealing considerable activity and lack of neurotoxicity in some compounds (Unverferth et al., 1998).
Anti-Inflammatory and Analgesic Properties : Farag et al. (2012) synthesized new derivatives of quinazolinone, including those related to 3-(4-chlorophenyl)-3-methylpyrrolidine, and evaluated them for anti-inflammatory and analgesic properties (Farag et al., 2012).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(6-7-13-8-11)9-2-4-10(12)5-3-9/h2-5,13H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXXPGPWYARBMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-methylpyrrolidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



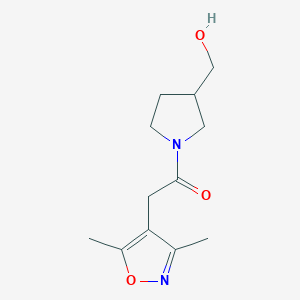
![[1-(4-bromo-2-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467115.png)
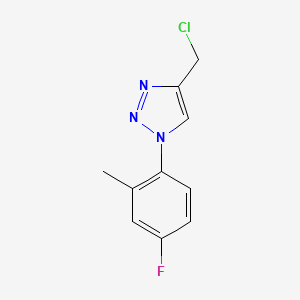

![[1-(3,5-Dimethylbenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1467120.png)

![2-[3-(Hydroxymethyl)azetidin-1-yl]propanoic acid](/img/structure/B1467122.png)
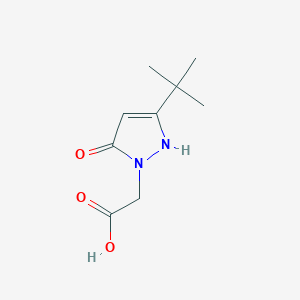
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-amine](/img/structure/B1467126.png)
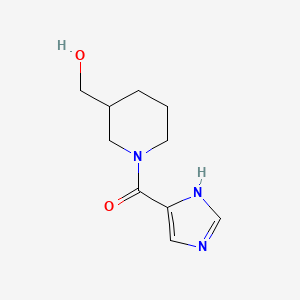
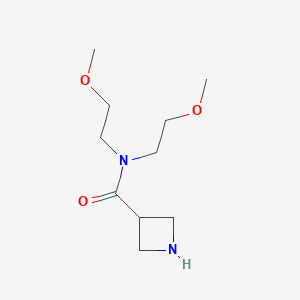
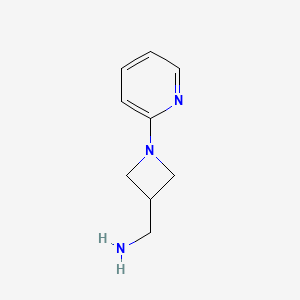
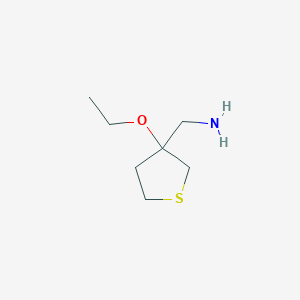
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)